2,2,3-Trimethyl-N-phenyl-butanamide is a chemical compound with the molecular formula and a molecular weight of 205.30 g/mol. This compound is classified under the category of amides, specifically as a secondary amide due to the presence of a nitrogen atom bonded to two carbon atoms and one phenyl group. Its systematic IUPAC name is 2,2,3-trimethyl-N-phenylbutanamide, and it is recognized by the CAS registry number 4963-05-7. The compound is notable for its potential applications in organic synthesis and medicinal chemistry.
The synthesis of 2,2,3-trimethyl-N-phenyl-butanamide typically involves a two-step reaction process:
In industrial settings, continuous flow processes may be employed to enhance production efficiency and yield while maintaining high purity levels through techniques such as recrystallization or chromatography.
The molecular structure of 2,2,3-trimethyl-N-phenyl-butanamide can be represented by its canonical SMILES notation: CC(C)C(C)(C)C(=O)NC1=CC=CC=C1
. The compound features a butanamide backbone with three methyl groups attached to the second and third carbon atoms and a phenyl group attached to the nitrogen atom.
2,2,3-trimethyl-N-phenyl-butanamide can undergo several types of chemical reactions:
The major products formed from these reactions include:
The mechanism of action for 2,2,3-trimethyl-N-phenyl-butanamide involves its interaction with specific biological targets:
Property | Value |
---|---|
CAS Number | 4963-05-7 |
Molecular Formula | |
Molecular Weight | 205.30 g/mol |
Melting Point | Not specified |
Boiling Point | Not specified |
The compound's solubility and stability under various conditions are crucial for its application in synthesis and research.
2,2,3-trimethyl-N-phenyl-butanamide has several notable applications:
CAS No.: 6505-30-2
CAS No.: 15565-46-5
CAS No.: 73145-13-8
CAS No.:
CAS No.: 733811-11-5